molecular formula C10H21BrO2S B11525380 1-[(2-Bromoethyl)sulfonyl]octane

1-[(2-Bromoethyl)sulfonyl]octane

Cat. No.: B11525380
M. Wt: 285.24 g/mol
InChI Key: VJFIMBMDLSFELC-UHFFFAOYSA-N
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Description

1-(2-BROMOETHANESULFONYL)OCTANE is an organic compound that features a bromine atom attached to an ethanesulfonyl group, which is further bonded to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-BROMOETHANESULFONYL)OCTANE can be synthesized through the reaction of 1-bromooctane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of 1-(2-BROMOETHANESULFONYL)OCTANE involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-(2-BROMOETHANESULFONYL)OCTANE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-BROMOETHANESULFONYL)OCTANE is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-BROMOETHANESULFONYL)OCTANE involves its ability to act as a source of ethanesulfonyl groups. The compound undergoes radical or nucleophilic reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C10H21BrO2S

Molecular Weight

285.24 g/mol

IUPAC Name

1-(2-bromoethylsulfonyl)octane

InChI

InChI=1S/C10H21BrO2S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h2-10H2,1H3

InChI Key

VJFIMBMDLSFELC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCBr

Origin of Product

United States

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